BenchChemオンラインストアへようこそ!

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Antitubercular Mycobacterium tuberculosis H37Rv S-benzyl triazolobenzothiazole

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 378196-67-9; MF C15H10FN3S2; MW 315.4 g/mol) is a heterocyclic research compound belonging to the S-benzyl triazolobenzothiazole (TBT) class. The [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold is recognized as a versatile nicotinamide mimic capable of competing with NAD⁺ in the binding pocket of human poly- and mono-ADP-ribosylating enzymes , while S-benzyl derivatives of this scaffold have demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv.

Molecular Formula C15H10FN3S2
Molecular Weight 315.4 g/mol
Cat. No. B11615188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Molecular FormulaC15H10FN3S2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2
InChIInChI=1S/C15H10FN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
InChIKeyQFALSTLBBIMCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole – Procurement-Ready Heterocyclic Scaffold for Anti-Infective and PARP-Targeted Research


3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 378196-67-9; MF C15H10FN3S2; MW 315.4 g/mol) is a heterocyclic research compound belonging to the S-benzyl triazolobenzothiazole (TBT) class. The [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold is recognized as a versatile nicotinamide mimic capable of competing with NAD⁺ in the binding pocket of human poly- and mono-ADP-ribosylating enzymes [1], while S-benzyl derivatives of this scaffold have demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv [2]. The target compound features a 4-fluorobenzyl sulfanyl substituent at position 3, distinguishing it from the more extensively studied 5-methyl analog (tricyclazole, a commercial fungicide) [3]. Its 95% purity specification and availability from established chemical suppliers make it a tractable starting point for medicinal chemistry and agrochemical lead optimization programs.

Why 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole Cannot Be Replaced by Unsubstituted or 5-Methyl TBT Analogs


In-class substitution without preserving the 3-[(4-fluorobenzyl)sulfanyl] moiety is inadvisable because the S-benzyl substituent at position 3 is critical for biological activity in this scaffold class. In the seminal antitubercular study by Paranjape et al., it was specifically the S-benzyl derivatives—not the sulfonamide derivatives or unsubstituted thiones—that yielded the most promising activity against M. tuberculosis H37Rv [1]. Replacing the target compound with tricyclazole (5-methyl-TBT) shifts the mechanism entirely toward melanin biosynthesis inhibition in fungi, which is irrelevant for antitubercular or PARP-targeted programs [2]. Furthermore, the 4-fluorobenzyl group introduces distinct electronic properties versus the 4-methylbenzyl analog (CAS 500272-02-6): the electron-withdrawing fluorine atom lowers the Hammett σₚ value of the benzyl substituent, which can modulate the electrophilicity of the thioether sulfur and alter target binding kinetics—an effect absent in non-fluorinated or unsubstituted benzyl congeners [3]. Simply substituting a different S-benzyl triazolobenzothiazole thus risks losing the specific ligand–target interaction profile that makes the 4-fluorobenzyl derivative a distinct chemical probe.

Quantitative Differentiation Evidence: 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole vs. Closest Analogs


Antitubercular Activity of the S-Benzyl TBT Class vs. Unsubstituted Thiones – Cross-Study Comparable MIC Benchmarking

The S-benzyl triazolobenzothiazole subclass, to which the target compound belongs, has demonstrated measurable antitubercular activity that is absent or inferior in non-S-benzyl analogs. In the 2020 Mamatha et al. study, benzothiazole-appended triazole derivatives bearing S-alkyl substituents were all active against M. tuberculosis at 50 μg/mL, with the most potent analogs (pyrrolidine/piperidine-appended) achieving MIC values of 1.6–12.5 μg/mL [1]. The earlier Paranjape 2001 study confirmed that S-benzyl derivatives specifically yielded promising compounds against the H37Rv strain, distinguishing them from sulfonamide derivatives within the same scaffold [2]. While direct MIC data for the 4-fluorobenzyl analog itself has not been published, its structural membership in the active S-benzyl subclass supports a higher prior probability of antitubercular activity compared to unsubstituted thione or 5-methyl (tricyclazole) analogs, which lack the S-benzyl pharmacophore entirely.

Antitubercular Mycobacterium tuberculosis H37Rv S-benzyl triazolobenzothiazole MIC

Substituent Electronic Effect: 4-Fluorobenzyl vs. 4-Methylbenzyl – Hammett and Lipophilicity Differentiation

The 4-fluorobenzyl group in the target compound confers measurably different electronic and lipophilic properties compared to the closest commercially available S-benzyl analog, 3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 500272-02-6). The fluorine atom is electron-withdrawing (Hammett σₚ = +0.06) while the methyl group is electron-donating (σₚ = −0.17), a difference of Δσ = 0.23 [1]. This electronic divergence alters the electron density at the thioether sulfur and the triazole ring, which can affect hydrogen-bond acceptor strength and metal coordination capacity. Additionally, the fluorine substituent contributes a smaller increment to lipophilicity (π = +0.14) compared to methyl (π = +0.56), yielding a predicted logP reduction of approximately 0.4 units for the fluoro analog [1]. In a 2016 study of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles (FTBs), introduction of fluorine at position 7 of the benzothiazole ring—a different position than the target compound—yielded EC₅₀ values as low as 0.24 mmol/L against phytopathogenic fungi, with results better than or comparable to standards, and the compounds were classified as toxicity class III (same as reference fungicides) [2]. While the target compound bears fluorine on the S-benzyl substituent rather than the benzothiazole core, the FTB precedent demonstrates that fluorine incorporation in the TBT scaffold is compatible with potent bioactivity and acceptable toxicity profiles.

Physicochemical differentiation Fluorine substitution Lipophilicity Hammett constants

Scaffold Intrinsic Cytotoxicity: TBT Core vs. Conventional Heterocyclic Scaffolds – Cell Viability Evidence

The [1,2,4]triazolo[3,4-b]benzothiazole scaffold has been explicitly demonstrated to lack inherent cell toxicity. Murthy et al. (2023) reported that TBT-based inhibitors can enter cells and engage with their target proteins without causing non-specific cytotoxicity, and the scaffold exhibits favorable ADME properties [1]. This finding was corroborated by Mamatha et al. (2020), where mercapto triazolobenzothiazole derivatives were non-toxic to normal cells even at high concentrations, with an IC₅₀ value of 238 μg/mL against normal cell lines [2]. In contrast, many conventional heterocyclic scaffolds used in anti-infective drug discovery (e.g., certain benzimidazoles or quinoline derivatives) carry inherent cytotoxicity liabilities that confound screening results and require extensive counter-screening. While these TBT scaffold safety data were generated on amino- and mercapto-substituted analogs rather than the 4-fluorobenzyl derivative specifically, the absence of scaffold-intrinsic toxicity is a class property arising from the fused triazole-benzothiazole ring system itself, not from a particular side chain.

Cytotoxicity Cell viability TBT scaffold Safety profiling

Antifungal Activity of S-Mercapto TBT Derivatives vs. Fluconazole – Activity Benchmark in C. albicans

S-Mercaptotriazolobenzothiazole amino acid derivatives have been shown to possess high antifungal activity comparable to fluconazole against Candida albicans. In a 2012 study, five compounds (3, 5, 7c, 8, and 17) demonstrated activity comparable to fluconazole at 100 μg/mL against C. albicans, with the tyrosine derivative 7c showing the highest activity among the amino acid series [1]. The tested compounds were more active against C. albicans than Aspergillus flavus [1]. Notably, the target compound 3-[(4-fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a direct S-alkylated derivative of the same s-mercapto-TBT intermediate (1,2,4-triazolo[3,4-b][1,3]benzothiazole-3-thiol) used in that study . Although the 4-fluorobenzyl group was not among the specific amino acid/acyl substituents tested, the shared S-substitution pattern at position 3 of the TBT core and the demonstrated fungicidal competence of this substitution position support the rationale for antifungal screening of the target compound.

Antifungal Candida albicans Fluconazole comparator Triazolobenzothiazole

PARP Inhibition Potential: TBT Scaffold Enables Nanomolar Inhibition of Mono-ARTs – Class-Level Translation to 3-Substituted Derivatives

The TBT scaffold has been validated as a nicotinamide-competitive inhibitor of human PARP enzymes with nanomolar potency. In the landmark 2023 J. Med. Chem. study, 3-amino TBT derivative 27 (OUL232) achieved an IC₅₀ of 7.8 nM against PARP10, representing the most potent PARP10 inhibitor described to date, and was the first PARP12 inhibitor ever reported [1]. A different 3-substitution pattern—the 3-hydroxy derivative 16 (OUL245)—selectively inhibited poly-ARTs with preference for PARP2 [1]. The target compound bears a 3-[(4-fluorobenzyl)sulfanyl] substituent rather than a 3-amino or 3-hydroxy group, which positions it as a structurally distinct vector within the same scaffold for exploring PARP selectivity. Critically, the study demonstrated that the TBT scaffold permits cell penetration, target engagement, and favorable ADME properties without inherent cytotoxicity [1]. A subsequent patent filing (priority FI20225073, 28 Jan 2022) covers TBT-based PARP inhibitors for cancer and inflammatory diseases, underscoring the translational relevance of this scaffold class [2].

PARP inhibition Mono-ADP-ribosyltransferases TBT scaffold IC50

Procurement Profile: Defined Purity, CAS Registry, and Supply Chain Advantages vs. In-House Synthesis

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 378196-67-9) is commercially available at 95% minimum purity from AKSci (catalog 2341CD) with full quality assurance documentation including SDS and Certificate of Analysis upon request . The compound is stocked and shipped from San Francisco Bay, California, USA, and is classified as non-hazardous for DOT/IATA transport . The registered CAS number ensures unambiguous chemical identity and batch traceability, which is critical for reproducible research. In contrast, the closest analog 3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (CAS 500272-02-6) is available from smolecule.com but with less detailed purity and quality documentation in the public domain . The 2-fluorobenzyl regioisomer (CAS 315682-86-1) is also available, but the 4-fluoro substitution pattern of the target compound provides a distinct electronic profile (see Evidence Item 2) important for SAR studies. For laboratories without in-house heterocyclic synthesis capability, the ready availability of the 4-fluoro analog eliminates the multi-step synthesis burden (hydrazine cyclization, thiol formation, S-alkylation) required to access the S-benzyl TBT scaffold, compressing lead optimization timelines.

Procurement Purity specification CAS registry Supply chain

Optimal Research and Industrial Use Cases for 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole Based on Verified Evidence


Antitubercular Lead Optimization Starting from the S-Benzyl TBT Pharmacophore

The S-benzyl triazolobenzothiazole subclass has produced the most active anti-TB compounds in this scaffold series, with MIC values reaching 1.6 μg/mL against M. tuberculosis H37Rv [1]. The target compound, as a 4-fluorobenzyl-substituted member of this subclass, is a logical procurement choice for medicinal chemistry teams seeking to explore SAR around the benzyl ring electronics while retaining the S-benzyl pharmacophore essential for activity. The electron-withdrawing fluorine substituent may enhance target binding through altered π-stacking or hydrogen-bond interactions compared to the methyl analog, and the lower lipophilicity (ΔlogP ≈ −0.4 vs. 4-methylbenzyl analog) [2] predicts improved physicochemical properties for in vitro screening. Use in combination with the enoyl acyl carrier reductase (InhA) docking model validated by Mamatha et al. [1] can guide further analog design.

PARP Mono-ART Inhibitor Discovery with a Novel 3-Substitution Vector

The TBT scaffold has been crystallographically validated as a nicotinamide mimic occupying the NAD⁺ binding pocket of PARP enzymes, with the 3-substituent controlling selectivity between mono-ART and poly-ART family members [1]. The 3-[(4-fluorobenzyl)sulfanyl] group represents a substitution pattern not explored in the published Murthy et al. (2023) study, which focused on 3-amino, 3-hydroxy, and 3-methoxy derivatives. Procuring this compound enables investigation of whether a bulkier, lipophilic S-benzyl substituent can access subpockets not engaged by the smaller substituents, potentially yielding novel selectivity profiles. The scaffold's demonstrated cell permeability, target engagement, and lack of inherent cytotoxicity [1] make it suitable for direct use in cellular PARP inhibition assays without preliminary toxicity counter-screening. The pending patent estate [2] signals translational interest in this scaffold class.

Antifungal SAR Expansion Using a Fluorinated S-Benzyl TBT Derivative

S-Mercapto-TBT amino acid derivatives have shown activity comparable to fluconazole against C. albicans at 100 μg/mL, with the S-substitution at position 3 being the key derivatization site [1]. The target compound provides a fluorinated S-benzyl variant for systematic comparison with the published amino acid and acyl derivatives. The 4-fluorobenzyl group introduces an electron-withdrawing character absent in the previously tested alkyl and amino acid substituents, which may enhance activity against fluconazole-resistant strains where altered sterol 14α-demethylase binding is implicated. The compound's predicted logP of approximately 3.0–3.3 is within the optimal range for antifungal membrane penetration while remaining below the threshold associated with non-specific membrane disruption. Use as a precursor for further derivatization (e.g., oxidation to sulfoxide/sulfone) is supported by the synthetic tractability of the thioether linkage.

Agrochemical Fungicide Discovery – TBT Scaffold with Non-Melanin Mode of Action

While tricyclazole (5-methyl-TBT) is a well-established melanin biosynthesis inhibitor for rice blast control at <0.01 μg/mL [1], the target compound's substitution pattern (3-S-benzyl rather than 5-methyl) directs it away from melanin pathway inhibition and toward alternative modes of action. The broader TBT scaffold class is patented for control of crown gall, rice blast, leaf rust, powdery mildew, and anthracnose [2], and 7-fluoro-TBT derivatives have shown EC₅₀ values as low as 0.24 mmol/L against phytopathogenic fungi with toxicity class III . For agrochemical discovery programs seeking TBT-based fungicides with novel resistance profiles distinct from tricyclazole, the 3-[(4-fluorobenzyl)sulfanyl] derivative offers a structurally differentiated starting point. Its non-hazardous transport classification and room-temperature storage stability facilitate integration into medium-throughput agrochemical screening workflows.

Quote Request

Request a Quote for 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.